Product packaging for P-Toluenesulfinic acid(Cat. No.:CAS No. 536-57-2)

P-Toluenesulfinic acid

Cat. No.: B1205849
CAS No.: 536-57-2
M. Wt: 156.2 g/mol
InChI Key: FXJVNINSOKCNJP-UHFFFAOYSA-N
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Description

Historical Context of Sulfinic Acid Research

The study of sulfinic acids dates back to the 19th century, with early research focusing on their basic preparation and characterization. However, for a long period, their synthetic utility was considered limited due to their perceived instability. Early chemical models provided crucial insights into the distinct reactivity of this class of compounds. nih.gov It wasn't until the mid-20th century and beyond that a deeper understanding of their reactivity and the development of milder and more selective synthetic methods led to a resurgence of interest. nih.gov Pioneering studies began to uncover the formation of sulfenic acids in proteins, a related and highly reactive class of organosulfur compounds, which further spurred interest in the broader field of sulfur-based reactive intermediates. nih.gov In recent decades, proteomics studies have identified cysteine sulfinic acid as a stable post-translational modification in numerous cellular proteins, underscoring its biological relevance. rsc.org This growing understanding of the role of sulfinic acids in biological systems has, in part, fueled the exploration of their synthetic potential.

Role of Organosulfur Compounds in Synthetic Methodologies

Organosulfur compounds are indispensable in modern organic synthesis, finding application in the creation of pharmaceuticals, agrochemicals, and functional materials. chemmethod.comthieme-connect.comchemmethod.comjmchemsci.com The development of efficient methods for incorporating sulfur atoms into carbon frameworks has been a persistent challenge in synthetic chemistry. chemmethod.comchemmethod.com The unique properties of the carbon-sulfur bond are central to the utility of these compounds in a wide array of biologically and industrially significant molecules. jmchemsci.com Organosulfur compounds serve as key intermediates and reagents in a vast number of synthetic transformations, including their use as protecting groups, chiral auxiliaries, and synthons for the construction of complex molecular architectures. britannica.com The ability of sulfur to exist in various oxidation states allows for a diverse range of chemical transformations, making organosulfur compounds versatile tools for the synthetic chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2S B1205849 P-Toluenesulfinic acid CAS No. 536-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzenesulfinic acid
Source PubChem
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InChI

InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FXJVNINSOKCNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16844-27-2 (lithium salt), 24345-02-6 (zinc salt), 824-79-3 (hydrochloride salt)
Record name p-Toluenesulfinic acid
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DSSTOX Substance ID

DTXSID90862432
Record name Benzenesulfinic acid, 4-methyl-
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Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

536-57-2
Record name p-Toluenesulfinic acid
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Record name p-Toluenesulfinic acid
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Record name Benzenesulfinic acid, 4-methyl-
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Record name Benzenesulfinic acid, 4-methyl-
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Record name Toluene-4-sulphinic acid
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Record name P-TOLUENESULFINIC ACID
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Synthesis and Preparation of P Toluenesulfinic Acid

Established Synthetic Routes

The preparation of p-toluenesulfinic acid can be achieved through several well-documented methods. These primarily include the reduction of p-toluenesulfonyl chloride using different reducing agents and syntheses starting from toluene (B28343) or its derivatives. orgsyn.org

Reduction of P-Toluenesulfonyl Chloride

A common and widely practiced method for synthesizing this compound is the reduction of p-toluenesulfonyl chloride. This transformation can be accomplished using a variety of reducing agents, with zinc dust being one of the most frequently employed. orgsyn.orgdrugfuture.com The general reaction involves the conversion of the sulfonyl chloride group to a sulfinic acid group.

The reduction of p-toluenesulfonyl chloride with zinc dust is a classic and effective method for producing this compound. drugfuture.comwikipedia.org The reaction is typically carried out in an aqueous alcohol solution. orgsyn.org A detailed procedure involves grinding technical p-toluenesulfonyl chloride and adding it in portions to a stirred mixture of zinc dust and water, which has been pre-heated to around 70°C. The temperature of the reaction mixture typically rises to about 80°C. After the addition is complete, stirring is continued, and the mixture is heated further to 90°C. The resulting product is often the sodium salt of this compound, which is isolated after treatment with sodium hydroxide (B78521) and sodium carbonate, followed by filtration and evaporation. orgsyn.org The free sulfinic acid can then be obtained by carefully acidifying a cold aqueous solution of the sodium salt with hydrochloric acid. orgsyn.orgdrugfuture.com It's important to avoid excess acid as it can dissolve the product. orgsyn.org The yield of the sodium salt dihydrate is reported to be around 64%. orgsyn.org

Table 1: Key Parameters for Zinc Dust Reduction

Parameter Value Reference
Starting Material p-Toluenesulfonyl Chloride orgsyn.org
Reducing Agent Zinc Dust orgsyn.org
Solvent Water orgsyn.org
Initial Temperature 70°C orgsyn.org
Reaction Temperature ~80-90°C orgsyn.org
Product Form Sodium p-toluenesulfinate dihydrate orgsyn.org

Besides zinc dust, several other reducing agents have been successfully used to convert p-toluenesulfonyl chloride to this compound or its salts. orgsyn.org These include sodium amalgam, sodium sulfite (B76179), sodium sulfide (B99878), potassium hydrosulfide (B80085), and sodium arsenite. orgsyn.orgbu.edu

Sodium Sulfite: The reduction using sodium sulfite in an aqueous medium is a widely employed method to produce sodium p-toluenesulfinate. google.comnih.gov This reaction proceeds via nucleophilic substitution where the sulfite ion displaces the chloride from the sulfonyl chloride. The process is often carried out in the presence of an inorganic base like sodium carbonate or sodium hydroxide to maintain an alkaline pH. google.com The reaction can be conducted at ambient temperature, though gentle heating may be applied. This method is considered environmentally friendly as it uses water as the solvent.

Sodium Amalgam, Sodium Sulfide, Potassium Hydrosulfide, and Sodium Arsenite: These reagents also serve as effective reducing agents for p-toluenesulfonyl chloride, providing alternative pathways to this compound. orgsyn.orgbu.edu For instance, reduction with potassium hydrosulfide initially forms a thio acid. orgsyn.org

Reactions from Toluene Derivatives

This compound can also be synthesized directly from toluene or its derivatives through different chemical transformations. orgsyn.org

One method involves the reaction of toluene with aluminum chloride, sulfur dioxide, and hydrogen chloride. orgsyn.org This approach represents a direct route from the basic aromatic hydrocarbon to the desired sulfinic acid.

Another established synthetic route starts with p-toluidine (B81030). The process involves the diazotization of p-toluidine at low temperatures (0°C). bu.edu The resulting diazonium salt solution is then saturated with sulfur dioxide, also at 0°C, followed by the addition of finely divided copper powder in the cold. orgsyn.orgbu.edu This method, outlined by Gattermann, is a fundamental technique for preparing sulfinic acids from the corresponding amines. bu.edu

P-Tolylmagnesium Bromide with Sulfur Dioxide

One notable method for preparing this compound involves the reaction of p-tolylmagnesium bromide with sulfur dioxide. orgsyn.org This Grignard reaction provides a direct route to the sulfinic acid functional group. P-tolylmagnesium bromide is typically prepared from p-bromotoluene and magnesium metal. scispace.comchemie-brunschwig.ch The subsequent reaction with sulfur dioxide, followed by an acidic workup, yields this compound.

Preparation of this compound Salts (e.g., Sodium P-Toluenesulfinate)

This compound and its salts can be prepared through various general methods. orgsyn.org The sodium salt, sodium p-toluenesulfinate, is a common and stable form of the compound. One of the most prevalent methods for its preparation is the reduction of p-toluenesulfonyl chloride. orgsyn.orgnih.gov This reduction can be accomplished using reagents such as zinc dust in the presence of sodium carbonate in water or with sodium sulfite and sodium bicarbonate. orgsyn.orgnih.gov The resulting sodium p-toluenesulfinate can often be purified by recrystallization from ethanol (B145695). nih.gov The free acid can then be generated by carefully acidifying an aqueous solution of the sodium salt with an acid like hydrochloric acid. orgsyn.org

Another approach involves the reaction of p-toluidine through diazotization, followed by treatment with sulfur dioxide in the presence of finely divided copper. orgsyn.org

Challenges in Isolation and Drying of Free this compound

The isolation and drying of free this compound present significant challenges due to its inherent instability. orgsyn.org

Free this compound is susceptible to disproportionation, readily converting into p-toluenesulfonic acid and the corresponding thiosulfonic ester. orgsyn.org This transformation makes it difficult to obtain and store the pure sulfinic acid. The use of a ledger press for rapid drying between sheets of filter paper has been suggested as a method to minimize this degradation. orgsyn.org

Recent Advancements in this compound Synthesis

Recent research has focused on developing more efficient and versatile methods for the synthesis of sulfinates and their derivatives. One approach involves the in-situ generation of metal sulfinates from organometallic reagents and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). researchgate.net This intermediate can then be reacted with various electrophiles to produce a range of sulfinyl compounds. researchgate.net

Furthermore, this compound itself has been employed as a catalyst in multicomponent reactions, such as the Ugi-type reaction for the synthesis of α-amino amides and amidines. researchgate.net Researchers have also explored the activation of this compound with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) to facilitate the synthesis of sulfinate esters and sulfinamides. thieme-connect.comthieme-connect.com These methods aim to overcome the challenges associated with the handling of free this compound by activating it for subsequent reactions in a more controlled manner.

Chemical Reactivity and Reaction Mechanisms of P Toluenesulfinic Acid

Disproportionation Reactions

P-toluenesulfinic acid is known to undergo thermal disproportionation, a reaction that has been recognized since the late 19th century. acs.org This process involves the conversion of the sulfinic acid into a sulfonic acid and a thiolsulfonate. acs.org

Stoichiometry and Products (e.g., Sulfonic Acid, Thiolsulfonates, Water)

The disproportionation of this compound follows a well-established stoichiometry. acs.org Three molecules of this compound (CH₃C₆H₄SO₂H) react to produce one molecule of p-toluenesulfonic acid (CH₃C₆H₄SO₃H), one molecule of S-p-tolyl p-toluenesulfonothioate (p-tolylthiosulfonate), and one molecule of water (H₂O). acs.org

3 CH₃C₆H₄SO₂H → CH₃C₆H₄SO₃H + CH₃C₆H₄SO₂SC₆H₄CH₃ + H₂O

The thiolsulfonate product is generally insoluble in aqueous or alcohol-water mixtures and often separates as an oil. acs.org

Kinetic Studies and Rate Dependence on Acidity and Temperature

Kinetic studies on the disproportionation of this compound in aqueous solutions have revealed its dependence on both acidity and temperature. acs.org The reaction is second order with respect to the sulfinic acid. acs.orgoregonstate.eduresearchgate.net At low pH, the reaction is approximately first order in hydrogen ion concentration. acs.org

An increase in temperature accelerates the rate of disproportionation. acs.org Conversely, an increase in the concentration of water in acetic acid-water solvent systems leads to a significant decrease in the reaction rate. oregonstate.edu While strong acids like sulfuric acid do have an accelerating effect on the rate, it is considered modest. oregonstate.eduresearchgate.net

Catalysis of Disproportionation (e.g., Iodide Ion)

The disproportionation of this compound can be catalyzed by certain species, most notably the iodide ion. acs.org The presence of small amounts of hydriodic acid has been shown to materially increase the reaction rate. acs.org The catalytic action of the iodide ion has been a subject of discussion in kinetic studies of this reaction. acs.orgresearchgate.net

Postulated Mechanisms and Intermediate Sulfenic Acid Involvement

The mechanism of disproportionation is believed to involve unstable intermediates. acs.org One postulated mechanism for the reaction in polar media suggests the involvement of an unstable intermediate sulfenic acid (RSOH). acs.org Another proposed mechanism involves a rapid reversible equilibrium between the sulfinic acid and p-toluenesulfinyl p-tolyl sulfone, followed by a rate-determining rearrangement of this intermediate to a sulfonic-sulfenic anhydride (B1165640), which then yields the final products. researchgate.net It has been shown that a direct reaction between p-toluenesulfinyl p-tolyl sulfone and this compound is not the primary pathway in acetic acid solution, as the sulfinyl sulfone hydrolyzes rapidly back to the sulfinic acid. oregonstate.edu The reaction kinetics being second order in sulfinic acid further supports a mechanism where the rate-determining step does not involve a third molecule of sulfinic acid. oregonstate.edu

Reactions with Carbonyl and Related Compounds

Catalysis in Ugi-Type Multi-Component Reactions

This compound has been effectively utilized as a catalyst in three-component Ugi-type reactions for the synthesis of α-amino amides and α-amino amidines. researchgate.netresearchgate.net This method is considered mild, cost-effective, and simple. researchgate.net In these reactions, this compound activates the imine formed in situ, facilitating the nucleophilic addition of the isocyanide to form a nitrilium ion intermediate. acs.org The p-toluenesulfinate counteranion then traps this intermediate. acs.org

The stoichiometry of the amine reactant can influence the final product. researchgate.netresearchgate.net Using one equivalent of the amine leads to the exclusive formation of α-amino amides, while using two equivalents, particularly with more nucleophilic anilines, results in α-amino amidines as the major product. researchgate.netresearchgate.net While effective, protocols using other catalysts such as iodine have been reported to give higher yields of amidines with fewer byproducts. d-nb.info this compound has also been employed in sequential Ugi reactions for the synthesis of complex molecules like substituted α-aminomethyltetrazoles. beilstein-journals.org

Reactions with Diazo Compounds (e.g., Diphenyldiazomethane)

The reaction between this compound and diphenyldiazomethane has been studied to understand the factors influencing the product distribution and the reaction mechanism. oup.com

The polarity of the solvent significantly impacts the outcome of the reaction between this compound and diphenyldiazomethane. oup.com In non-polar solvents such as benzene (B151609), the primary product is benzhydryl p-tolyl sulfone. oup.comresearchgate.net Conversely, in polar solvents like dioxane, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO), the main product is benzhydryl p-toluenesulfinate. oup.comresearchgate.net

This phenomenon is attributed to the state of the ion pair formed after the initial protonation of diphenyldiazomethane. In non-polar solvents, a tight ion pair exists, favoring the formation of the sulfone. In polar solvents, solvent-separated ion pairs are formed. The sulfinate anion is ambident, meaning it can be alkylated at either the sulfur or oxygen atom. The increased separation of the ion pair in polar solvents facilitates alkylation at the oxygen atom, leading to the sulfinate ester. In the case of ethanol as a solvent, a competing reaction also occurs where the solvent-separated ion pair reacts with ethanol to produce benzhydryl ethyl ether. oup.com

Table 2: Effect of Solvent Polarity on Product Formation

SolventPolarityMajor Product(s)
BenzeneNon-polarBenzhydryl p-tolyl sulfone
DioxanePolarBenzhydryl p-toluenesulfinate
EthanolPolarBenzhydryl p-toluenesulfinate, Benzhydryl ethyl ether
Dimethyl Sulfoxide (DMSO)PolarBenzhydryl p-toluenesulfinate

It is noteworthy that in DMSO, the initially formed benzhydryl p-toluenesulfinate can slowly isomerize to the more stable benzhydryl p-tolyl sulfone over time. oup.com

The reaction is first order in both this compound and diphenyldiazomethane. oup.com Interestingly, the reaction rates are faster in non-polar solvents and slower in polar solvents. oup.comresearchgate.net This is explained by the state of this compound in different solvents. In non-polar solvents, sulfinic acids exist as dimers or polymers. This association facilitates the protonation of the diazo compound because the resulting sulfinate anion is stabilized by the neighboring acid molecule. In polar solvents, the dimeric structure is disrupted by solvation, and the bond between the acid and a solvent molecule must be broken before the reaction can proceed, thus slowing down the rate. oup.com

Reactions with Sulfur-Containing Compounds

The reaction of sodium p-toluenesulfinate with acyl chlorides, such as acetyl chloride and benzoyl chloride, has been investigated. oup.comoup.com These reactions are proposed to proceed through a mixed anhydride intermediate of the sulfinic acid and the carboxylic acid. oup.com

When sodium p-toluenesulfinate reacts with acetyl chloride, the products formed include acetic anhydride, p-toluenesulfinyl chloride, p-tolyl p-toluenethiolsulfonate, and sodium p-toluenesulfonate. oup.comoup.com The reaction with benzoyl chloride yields benzoic anhydride in a high yield. oup.comoup.com

The formation of these products is explained by the initial formation of a mixed anhydride, which is unstable and can undergo further reactions. oup.com For instance, the mixed anhydride can disproportionate. The identification of p-toluenesulfinyl chloride as a product supports the proposed reaction mechanism. oup.com Experiments conducted at low temperatures (e.g., -60°C) suggest that the mixed anhydride intermediate can have a transient existence. oup.comoup.com

Table 3: Products from the Reaction of Sodium p-Toluenesulfinate with Acyl Chlorides

Acyl ChlorideMajor Products
Acetyl ChlorideAcetic anhydride, p-Toluenesulfinyl chloride, p-Tolyl p-toluenethiolsulfonate, Sodium p-toluenesulfonate
Benzoyl ChlorideBenzoic anhydride

Reactions with Dialkyl Sulfides

This compound reacts with dialkyl sulfides, such as benzyl (B1604629) sulfide (B99878) and n-butyl sulfide, in an acetic acid-water solution containing sulfuric acid. This reaction is a novel finding, as it represents the first reported instance of a reaction between a sulfinic acid and a sulfide. acs.org

A key outcome of the reaction between this compound and dialkyl sulfides is the cleavage of the sulfide. acs.org This cleavage is accompanied by the oxidation of at least one of the alkyl groups from the sulfide into its corresponding aldehyde. acs.orgoregonstate.edu For example, the reaction with benzyl sulfide produces benzaldehyde, and the reaction with n-butyl sulfide yields n-butyraldehyde. acs.org

In addition to aldehydes, the reaction also produces thiolsulfonates. acs.org Specifically, the reaction yields both p-tolyl p-toluenethiolsulfonate and an alkyl p-toluenethiolsulfonate. acs.orgoregonstate.edu For the reaction with benzyl sulfide, the identified products were p-tolyl p-toluenethiolsulfonate and benzyl p-toluenethiolsulfonate. acs.org A study of the reaction with n-butyl sulfide also confirmed the formation of n-butyl p-toluenethiolsulfonate. oregonstate.edu The general stoichiometry for the reaction with primary alkyl sulfides appears to be consistent. oregonstate.edu

Table 1: Products from the Reaction of this compound with Dialkyl Sulfides acs.orgoregonstate.edu

Dialkyl SulfideAldehyde ProductThiolsulfonate Products
Benzyl SulfideBenzaldehydep-Tolyl p-toluenethiolsulfonate, Benzyl p-toluenethiolsulfonate
n-Butyl Sulfiden-Butyraldehydep-Tolyl p-toluenethiolsulfonate, n-Butyl p-toluenethiolsulfonate

Kinetic studies of the reaction between this compound and dialkyl sulfides reveal that the reaction is first-order with respect to both the sulfinic acid and the sulfide. acs.orgoregonstate.edu This was determined by monitoring the disappearance of the sulfinic acid over time while the sulfide was present in a large excess, keeping its concentration effectively constant. acs.org The linear relationship observed in plots of the logarithm of the sulfinic acid concentration versus time confirmed the first-order dependence on the sulfinic acid. acs.org By varying the initial concentration of the sulfide, the reaction was also shown to be first-order in the sulfide. oregonstate.edu These kinetic findings suggest that the rate-determining step of the reaction involves one molecule of the sulfinic acid and one molecule of the sulfide. acs.orgoregonstate.edu

The reaction rate is significantly influenced by the acidity of the medium and the concentration of water. acs.org The reaction is strongly catalyzed by acid; a plot of the logarithm of the rate constant versus the Hammett acidity function (H₀) is linear. oregonstate.edu Conversely, an increase in the concentration of water markedly retards the reaction rate. acs.orgoregonstate.edu This pronounced dependence on acid and water concentrations is similar to that observed in the reaction of p-tolyl disulfide with this compound. acs.org These observations support a mechanism that involves the formation of an intermediate ion, ArS(O)SR₂, in a pre-equilibrium step, followed by its rate-determining decomposition. acs.org

Reactions with Mercaptans

The reaction of this compound with mercaptans is a complex process that can yield a variety of sulfur-containing compounds, including both symmetrical and unsymmetrical disulfides. The nature of the products and their distribution are highly dependent on the reaction conditions, such as the concentration of reactants and the rate of addition. oregonstate.edu

When this compound reacts with mercaptans (RSH), it can lead to the formation of unsymmetrical disulfides (Ar-S-S-R) and symmetrical disulfides (R-S-S-R and Ar-S-S-Ar). oregonstate.edu Studies involving mercaptans such as n-butyl mercaptan, isopropyl mercaptan, and benzyl mercaptan have demonstrated this reactivity. oregonstate.edu For instance, the reaction with isopropyl mercaptan yielded both isopropyl disulfide and p-tolyl isopropyl disulfide. oregonstate.edu The mechanism is believed to involve the initial formation of sulfenic acid intermediates (ArSOH and RSOH) or corresponding sulfenium ions. oregonstate.edu These intermediates can then react rapidly with either another mole of mercaptan to produce disulfides or with another mole of sulfinic acid to form thiolsulfonates. oregonstate.edu The capture of these intermediates by the mercaptan is the pathway that leads to the formation of disulfides. oregonstate.edu

The stoichiometry of the reaction between this compound and mercaptans is not fixed and can be influenced by the experimental setup. oregonstate.edu For example, the slow addition of a dilute mercaptan solution resulted in a stoichiometry where 1.75 moles of sulfinic acid were consumed for every mole of mercaptan. oregonstate.edu Conversely, rapid addition of a more concentrated solution led to the consumption of only 0.80 moles of sulfinic acid per mole of mercaptan. oregonstate.edu

The distribution of products is also sensitive to these conditions. In a specific study with n-butyl mercaptan and this compound, the product mixture contained butyl disulfide, butyl p-tolyl disulfide, butyl p-toluenethiolsulfonate, and p-tolyl p-toluenethiolsulfonate. oregonstate.edu

Table 1: Product Distribution from the Reaction of n-Butyl Mercaptan and this compound oregonstate.eduoregonstate.edu

ProductMole Fraction of Total Products
Butyl Disulfide0.07
Butyl p-Tolyl Disulfide0.15
Butyl p-Toluenethiolsulfonate0.42
p-Tolyl p-Toluenethiolsulfonate0.36

This data reflects a specific set of reaction conditions and illustrates the variety of products that can be formed.

Reactions with Diamino Disulfides, Diamino Sulfides, and Diamino Sulfoxides

This compound reacts with various nitrogen- and sulfur-containing compounds, such as diamino disulfides, diamino sulfides, and diamino sulfoxides, to yield specific sulfonyl and sulfinyl derivatives. oup.comoup.comjst.go.jp These reactions typically proceed through the electrophilic attack of cationic species derived from the protonation of this compound onto the sulfur atoms of the substrates. oup.com

The reaction of this compound with diamino disulfides, such as dimorpholino disulfide and dipiperidino disulfide, in dichloromethane (B109758) at room temperature produces novel amino p-toluenesulfonyl disulfides. oup.comjst.go.jp For example, reacting this compound with two equimolar amounts of dimorpholino disulfide yields morpholino p-toluenesulfonyl disulfide. oup.com Similarly, the reaction with diamino sulfides gives amino p-toluenesulfonyl sulfides. oup.comoup.comjst.go.jp These reactions are thought to be initiated by the nucleophilic attack of the sulfinate's sulfur atom on the sulfur of the protonated diamino disulfide or sulfide, leading to the cleavage of the S-N bond. oup.com

Table 2: Synthesis of Amino p-Toluenesulfonyl Disulfides and Sulfides oup.com

ReactantProductYield
Dimorpholino DisulfideMorpholino p-Toluenesulfonyl Disulfide62%
Dipiperidino DisulfidePiperidino p-Toluenesulfonyl Disulfide32%
Dimorpholino SulfideMorpholino p-Toluenesulfonyl Sulfide41%
Dipiperidino SulfidePiperidino p-Toluenesulfonyl Sulfide35%

When this compound is reacted with dimorpholino sulfoxide, the resulting product is p-toluenesulfinylmorpholide. oup.comoup.comjst.go.jp This compound is also known as p-toluenesulfinylmorpholide. google.comjustia.com The reaction demonstrates a different reactivity pattern compared to diamino disulfides and sulfides, leading to the formation of a sulfinamide rather than a sulfonyl-containing product. oup.com

Formation and Reactivity of P-Toluenesulfinate Esters and Sulfinamides

P-toluenesulfinate esters and p-toluenesulfinamides are important derivatives of this compound, serving as versatile intermediates and reagents in organic synthesis.

P-Toluenesulfinate Esters

Formation : P-toluenesulfinate esters can be synthesized through the condensation of this compound with alcohols. rsc.org One-pot methods have been developed, for example, using thionyl chloride supported on silica (B1680970) gel to facilitate the reaction between this compound and various aliphatic alcohols under solid-phase conditions. tandfonline.com Another common approach involves the reaction of sulfinyl chlorides with alcohols; chiral menthyl esters, which are significant building blocks in asymmetric synthesis, are prepared this way. rsc.org Direct synthesis from sulfinic acids and alcohols under acidic conditions is challenging due to a competing disproportionation reaction that yields thiosulfonates and sulfonic acids. rsc.org

Reactivity : P-toluenesulfinate esters are reactive intermediates used in various transformations. They can undergo reactions to form disulfides. rsc.org They are also used in sulfenylation reactions of electron-rich aromatic compounds, such as indoles and imidazo[1,2-a]pyridines, often mediated by iodine. rsc.org Furthermore, they can be converted into sulfinamides by reacting with amines, a transformation that can be catalyzed by nickel complexes. rsc.org

P-Toluenesulfinamides

Formation : P-toluenesulfinamides are typically synthesized from p-toluenesulfinate esters or sulfinyl chlorides. Enantiomerically pure N-alkyl-p-toluenesulfinamides can be prepared by reacting the lithium amide of a primary amine with a chiral p-toluenesulfinate ester, such as (S)-menthyl p-toluenesulfinate. csic.es These can be further acylated to produce N-acyl N-alkyl p-toluenesulfinamides. csic.es N-aryl p-toluenesulfinamides can be synthesized via palladium-catalyzed C-N cross-coupling of racemic p-toluenesulfinamide with aryl halides. organic-chemistry.org

Reactivity : Chiral p-toluenesulfinamides are highly valued as chiral auxiliaries in asymmetric synthesis, enabling the selective formation of specific enantiomers, which is critical in pharmaceutical development. chemimpex.com N-acyl N-alkyl p-toluenesulfinamides have shown potential as effective sulfinylating agents, reacting with C-nucleophiles at the sulfur atom while retaining their enantiomeric purity. csic.es

Activation of this compound for Ester and Sulfinamide Synthesis

The synthesis of sulfinate esters and sulfinamides from this compound often requires the activation of the sulfinic acid to enhance its electrophilicity. This is typically achieved by converting the hydroxyl group of the acid into a better leaving group, thus facilitating nucleophilic attack by alcohols or amines. Several reagents have been developed for this activation process, each with varying degrees of efficiency and selectivity.

Use of Carbonyldiimidazole (CDI)

A notable method for the synthesis of sulfinate esters and sulfinamides involves the activation of this compound with 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netorganic-chemistry.org The reaction between this compound and CDI leads to the in-situ formation of a reactive intermediate, N-p-toluenesulfinylimidazole. researchgate.net This process is characterized by the spontaneous release of carbon dioxide, indicating the rapid formation of the proposed reactive species. researchgate.netorganic-chemistry.org

This sulfinylimidazole intermediate is highly reactive towards nucleophiles. Its subsequent reaction with a range of primary, secondary, and tertiary alcohols provides the corresponding p-toluenesulfinate alkyl esters in good to excellent yields. researchgate.netorganic-chemistry.orgresearchgate.net The methodology is also effective for the formation of aryl esters through the reaction of the sulfinylimidazole with various phenols. researchgate.netresearchgate.net Similarly, reacting the arenesulfinylimidazole intermediate with N-alkyl and N-aryl amines can produce N-alkyl and N-aryl arenesulfinamides. researchgate.net

Use of Cyanuric Chloride and Methanesulfonyl Chloride

Alternative activating agents for this compound include cyanuric chloride and methanesulfonyl chloride. thieme-connect.comthieme-connect.com

When methanesulfonyl chloride is used, it activates the this compound by forming a mixed methanesulfonic p-toluenesulfinic anhydride. researchgate.netthieme-connect.comthieme-connect.com Reaction of this anhydride with alcohols yields a mixture of the desired sulfinate esters and methanesulfonates, another class of byproducts that requires separation. researchgate.netthieme-connect.comthieme-connect.com

Use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) Hydrochloride (EDC-HCl)

Among the various activating agents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), a water-soluble carbodiimide, has proven to be a highly effective reagent for the synthesis of both sulfinate esters and sulfinamides from this compound. researchgate.netthieme-connect.comthieme-connect.com

For the synthesis of sulfinate esters, activation with EDC-HCl provides highly selective formation of the target products with minimal side reactions, making it a superior choice compared to cyanuric chloride or methanesulfonyl chloride. researchgate.netthieme-connect.com

Crucially, EDC-HCl has been identified as the most effective pathway for the synthesis of sulfinamides. researchgate.netthieme-connect.comthieme-connect.com Unlike methods involving trimethylacetic p-toluenesulfinic anhydride or cyanuric chloride, which suffer from poor chemoselectivity, the EDC-HCl mediated coupling of this compound with amines proceeds efficiently to give the desired sulfinamide products. researchgate.netthieme-connect.comthieme-connect.com

Activating AgentTarget ProductKey Intermediates/ByproductsSelectivity/EffectivenessReference
Carbonyldiimidazole (CDI)Sulfinate Esters & SulfinamidesN-p-toluenesulfinylimidazole (reactive intermediate)Good to excellent yields for esters with various alcohols and phenols. researchgate.netorganic-chemistry.orgresearchgate.net
Cyanuric ChlorideSulfinate EstersSulfones (byproduct)Forms esters but accompanied by sulfone byproducts. Ineffective for sulfinamides due to poor chemoselectivity. researchgate.netthieme-connect.comthieme-connect.com
Methanesulfonyl ChlorideSulfinate EstersMethanesulfonic p-toluenesulfinic anhydride (intermediate), Methanesulfonates (byproduct)Affords mixtures of sulfinate esters and methanesulfonates. researchgate.netthieme-connect.comthieme-connect.com
EDC-HClSulfinate Esters & Sulfinamides-Yields the best results for highly selective formation of sulfinate esters. Considered the best pathway for sulfinamide synthesis. researchgate.netthieme-connect.comthieme-connect.com

Metal-Free Synthesis Strategies

In recent years, there has been a growing emphasis on developing metal-free synthetic methods to avoid the cost, toxicity, and challenging removal of metal catalysts. For the derivatives of this compound, several metal-free strategies have been established.

One prominent approach involves the direct amidation of p-toluenesulfonic acid to prepare p-toluenesulfonamide. google.com This can be achieved by dissolving anhydrous p-toluenesulfonic acid in a solvent like dichloromethane with an organic boronic acid catalyst and a molecular sieve, followed by the introduction of ammonia (B1221849) gas. google.com Another metal-free method for sulfonamide synthesis involves reacting amines with sulfonyl chlorides, which can be generated from sulfonic acids using reagents like 2,4,6-trichloro- researchgate.netthieme-connect.comresearchgate.net-triazine (cyanuric chloride) and triethylamine. ekb.eg

The synthesis of sulfinamides and sulfonamides from arylboronic acids and DAST-type reagents under mild, metal-free conditions has also been reported. nih.govacs.org Furthermore, racemic aryl–aryl and alkyl–aryl sulfoxides can be prepared without transition metals by reacting sulfenate anions, generated from a β-sulfinyl ester, with diaryliodonium salts. nih.gov An efficient metal-free method for preparing racemic alkynyl sulfoxides utilizes ethynyl (B1212043) benziodoxolone (EBX) reagents to trap sulfenate anions. nih.gov

Electrochemical methods also offer a green and sustainable alternative. The synthesis of sulfinate esters can be achieved through the electrochemical oxidative coupling of thiophenols and alcohols, using the oxygen in the air as the oxygen source at room temperature. organic-chemistry.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers significant advantages for the preparation of compound libraries and simplifies purification processes. This methodology has been applied to the synthesis of peptides and peptidomimetics containing sulfonamide and sulfonimidamide groups derived from this compound.

One approach involves the on-resin preparation of an N-terminal sulfonamide on a dipeptide, such as H-Phe-Phe-O-2-CTC-resin, by reacting it with toluenesulfonyl chloride. diva-portal.org The resulting resin-bound sulfonamide can be further modified. diva-portal.org

Another strategy focuses on the synthesis of sulfonamide carboxylic acids. mdpi.com This method involves the reaction of p-toluenesulfonyl chloride with an amino acid in an aqueous solution containing sodium carbonate. mdpi.com The resulting sulfonamide product is then precipitated by acidification and can be isolated by simple filtration, a process amenable to solid-phase principles where the product is retained while impurities are washed away. mdpi.com The development of green solid-phase peptide synthesis (GSPPS) techniques further highlights the move towards more sustainable synthetic practices in this area. mdpi.com These solid-phase techniques are particularly valuable for generating libraries of pseudopeptides for drug discovery, allowing for the introduction of diversity at different positions of the molecule. diva-portal.org

Regioselectivity and Stereoselectivity in Derivatives Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules from this compound and its derivatives.

Regioselectivity is often influenced by the catalyst and reaction conditions. For instance, p-toluenesulfonic acid (PTSA) is widely used as a catalyst to control the region of chemical reaction. researchgate.netpreprints.org It has been employed for the highly regiospecific mononitration of phenols, yielding ortho-nitrophenols exclusively. researchgate.net PTSA also catalyzes the regioselective annulation of cyclopropane (B1198618) aldehydes and the synthesis of N-alkyl benzotriazoles with excellent regioselectivity. preprints.org In the iodination of isoquinolin-1(2H)-ones, PTSA is crucial for achieving high regioselectivity for the C4-position. rsc.org Copper-catalyzed C-H sulfonyloxylation of electron-rich arenes with p-toluenesulfonic acid also demonstrates regioselective functionalization. acs.org

Stereoselectivity is critical when creating chiral sulfur compounds, which are valuable in asymmetric synthesis. nih.govacs.orgnih.gov The Andersen method, a classic approach, involves the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate. The separation of diastereomers of these sulfinates, which bear a chiral alcohol fragment like (-)-menthol, is a key step. nih.gov These separated diastereomers can then be converted into enantiomerically pure sulfoxides and other derivatives. nih.govacs.org

The synthesis of enantiopure sulfonimidates has been achieved through a stereoselective process starting from (S)-O-trimethylsilylvalinol and the sodium salt of this compound. nih.govacs.org This route involves the crystallization-induced separation of epimeric sulfinamides before further conversion, which prevents the loss of enantiomeric purity. nih.govacs.org Chiral amines, such as Cinchona alkaloids, have also been used as auxiliaries in the reaction of racemic sulfinyl chlorides with achiral alcohols to achieve enantioselective synthesis of sulfinates. nih.gov

Theoretical and Computational Studies of P Toluenesulfinic Acid

Mechanistic Investigations using Density Functional Theory (DFT)

Density Functional Theory has become a principal method for investigating the reactivity and mechanisms of organic reactions. It offers a balance between computational cost and accuracy, making it suitable for studying complex systems involving p-toluenesulfinic acid.

The role of this compound as a nucleophile in electrochemical reactions has been a subject of detailed mechanistic and computational analysis. acs.org Studies on the electrochemical oxidation of hydroquinone (B1673460) derivatives, such as methoxyhydroquinone and methylhydroquinone, in the presence of this compound have been investigated both experimentally and theoretically. researchgate.net The findings from these studies indicate that the electrochemically generated benzoquinone derivatives undergo a subsequent chemical reaction with the this compound. acs.orgresearchgate.net

This process is characterized as an EC mechanism, where a reversible electron transfer (E) at the electrode surface is followed by an irreversible chemical reaction (C). researchgate.net Specifically, the hydroquinone is first oxidized to the corresponding p-benzoquinone. This electrochemically generated species then acts as a Michael acceptor, reacting with this compound, which serves as the nucleophile. acs.orgresearchgate.net DFT calculations have been employed to support these experimental observations and to provide a deeper understanding of the reaction pathway. researchgate.net Similarly, the electrochemical oxidation of 4-morpholinoaniline (B114313) in the presence of this compound has been studied from a thermodynamic perspective, indicating that the proposed mechanisms proceed in thermodynamically favorable directions. researchgate.net

To further probe the viability and regioselectivity of the reactions involving this compound, researchers have performed Gibbs free energy calculations and charge distribution analyses. researchgate.net Using DFT methods such as BP86 and B3LYP with basis sets like 6-31G(d,p) and 6-311G(p,d), the total Gibbs free energy (∆Gtot) of the species involved has been calculated. acs.orgresearchgate.net

A key finding is that the charge of the reaction site on the electrochemically generated intermediate is a crucial factor. researchgate.net It not only dictates the position where the nucleophilic attack by the p-toluenesulfinate anion occurs but also correlates with the value of the homogeneous rate constants (k_obs) of the Michael addition reaction. acs.orgresearchgate.net The more positive the charge on a carbon atom in the p-benzoquinone intermediate, the more susceptible it is to nucleophilic attack. This analysis provides a quantitative basis for predicting the outcome of the reaction.

Table 1: Theoretical Data for the Reaction of this compound with an Electro-oxidized Hydroquinone Derivative

ParameterComputational MethodFindingReference
Reaction MechanismDFT (BP86, B3LYP)EC mechanism; Michael-type addition. researchgate.net
Gibbs Free Energy of Reaction (ΔGaq)DFT(B3LYP, BP86) / 6-311G(p,d)Calculated to determine the spontaneity of the Michael addition step. researchgate.net
Charge of Reaction SiteDFT(B3LYP, BP86) / 6-311G(p,d)Dictates the site of nucleophilic attack and correlates with the reaction rate constant (k_obs). acs.orgresearchgate.net

Quantum Chemical Calculations on P-Toluenesulfinate Species

Quantum chemical calculations have been performed to understand the intrinsic electronic and structural properties of the p-toluenesulfonate anion, which is closely related to this compound. researchgate.netnih.gov These studies often use Hartree-Fock (HF) and DFT (specifically B3LYP) methods with basis sets like 6-31+G(d,p) for geometry optimizations and vibrational analyses. researchgate.netnih.gov

Full geometry optimizations of the p-toluenesulfonate anion have been conducted to determine its most stable conformation. researchgate.net Harmonic vibrational analyses based on these optimized geometries have been used to interpret experimental infrared and Raman spectra of various metal p-toluenesulfonates. researchgate.net These calculations have helped to reassign certain vibrational modes, such as the symmetric and antisymmetric SO₃ bending and stretching modes, leading to a more consistent interpretation of the spectroscopic data. researchgate.net Furthermore, quantum chemical calculations on related structures, like 2-aminopyridinium p-toluenesulfonate, have involved analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and potential applications in nonlinear optics. researchgate.net

Molecular Interactions and Proton Transfer Processes

The interactions of this compound's conjugate acid, p-toluenesulfonic acid (PTSA), with other molecules, particularly concerning proton transfer, are critical in various chemical contexts and have been explored computationally. mdpi.comresearchgate.net Proton transfer is a fundamental step in many acid-catalyzed reactions and biological processes. mdpi.com

Studies combining experimental and computational methods have investigated proton transfer between p-toluenesulfonic acid and weakly basic molecules. For instance, in the case of febuxostat, despite a small difference in pKa values that would typically suggest a co-crystal formation, crystal structure analysis confirmed the transfer of a proton from the sulfonic acid to the drug, resulting in a salt. mdpi.com This highlights that the crystal environment can significantly influence the ionization state, leading to proton transfer. mdpi.com

Furthermore, p-toluenesulfonic acid is often used as a proton source in studies of proton-coupled electron transfer (PCET). researchgate.net In these processes, the transfer of an electron is coupled to the transfer of a proton. nih.gov Time-resolved absorption spectroscopy and computational modeling have been used to investigate PCET in molecular systems where p-toluenesulfonic acid acts as the proton donor. researchgate.net These studies reveal that the mechanistic pathway can shift, for example, from a concerted PCET mechanism to a stepwise process depending on the conditions and the presence of the acid. researchgate.net The Grotthuss mechanism, involving proton hopping through a hydrogen-bonded network, is a relevant concept in understanding proton transport facilitated by acids like PTSA in aqueous media. nih.govnih.gov

Analytical Methodologies for P Toluenesulfinic Acid and Its Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, IR)

Spectroscopic methods are indispensable for the structural elucidation and identification of p-toluenesulfinic acid. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques used to provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of the molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are characteristic.

¹H NMR: The proton NMR spectrum of p-toluenesulfonic acid, a closely related derivative, typically shows distinct signals for the methyl protons and the aromatic protons on the benzene (B151609) ring. rsc.orgchemicalbook.com In DMSO-d₆, the methyl protons (CH₃) appear as a singlet around 2.27 ppm. rsc.org The aromatic protons, due to their different chemical environments, appear as two doublets in the range of 7.14 to 7.51 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For p-toluenesulfonic acid, characteristic peaks are observed for the methyl carbon, the four distinct aromatic carbons, and the carbon atom attached to the sulfonic acid group. rsc.org The chemical shifts in DMSO-d₆ are approximately 21.25 ppm for the methyl carbon, and 125.95, 128.83, 139.04, and 144.68 ppm for the aromatic carbons. rsc.org For the this compound anion in D₂O, the ¹³C NMR chemical shifts have also been recorded. spectrabase.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of p-toluenesulfonic acid shows characteristic absorption bands corresponding to the O-H, C-H, S=O, and C=C bonds. rsc.org

Below are tables summarizing the key spectroscopic data for p-toluenesulfonic acid, a major derivative.

Table 1: ¹H NMR Spectroscopic Data for p-Toluenesulfonic acid

Protons Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) Multiplicity
Methyl (CH₃) 2.27 Singlet
Aromatic (C₆H₄) 7.14 Doublet
Aromatic (C₆H₄) 7.51 Doublet

Data sourced from reference rsc.org

Table 2: ¹³C NMR Spectroscopic Data for p-Toluenesulfonic acid

Carbon Atom Chemical Shift (δ) in ppm (Solvent: DMSO-d₆)
Methyl (-CH₃) 21.25
Aromatic (-C=) 125.95
Aromatic (-C=) 128.83
Aromatic (-C-S) 139.04
Aromatic (-C-CH₃) 144.68

Data sourced from reference rsc.org

Table 3: IR Absorption Bands for p-Toluenesulfonic acid

Functional Group Wavenumber (cm⁻¹)
O-H Stretch 3103
C-H Stretch (Aromatic) 2965
C-H Stretch (Aliphatic) 2863
C=C Stretch (Aromatic) 1486
S=O Stretch 1286
C-H Bend (Aromatic) 724

Data sourced from reference rsc.org

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are powerful tools for separating components of a mixture and for quantifying the concentration of specific analytes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of this compound and its derivatives.

HPLC is a primary method for the quantification of p-toluenesulfonic acid and its esters, which are often present as impurities in pharmaceutical products. jocpr.comjocpr.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses.

Several validated RP-HPLC methods have been developed for the determination of p-toluenesulfonic acid and its derivatives like ethyl p-toluenesulfonate. jocpr.comjocpr.com These methods demonstrate good specificity, linearity, accuracy, and precision. jocpr.comjocpr.com For instance, a method for quantifying p-toluenesulfonic acid and ethyl p-toluenesulfonate in Perindopril tert-Butylamine drug substance used an Inertsil ODS-3V column with a gradient mobile phase of acetonitrile (B52724) and an aqueous solution of 0.2% orthophosphoric acid. jocpr.com The limit of detection (LOD) and limit of quantification (LOQ) for p-toluenesulfonic acid were found to be 0.0004% w/w and 0.0012% w/w, respectively. jocpr.com

Another approach for analyzing hydrophilic and acidic compounds like benzenesulfonic and p-toluenesulfonic acids is mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms to achieve better retention and peak shape than traditional RP columns. helixchrom.com Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully applied for the separation of p-toluenesulfonic acid. sigmaaldrich.com

The selection of the stationary phase, mobile phase composition, and detector are critical for achieving the desired separation and sensitivity.

Table 4: Examples of HPLC Methods for p-Toluenesulfonic Acid and its Derivatives

Analyte(s) Column Mobile Phase Detector Application Reference
p-Toluenesulfonic Acid, Ethyl p-Toluene sulfonate Inertsil ODS-3V (250 x 4.6mm, 5µm) Gradient: Acetonitrile and 0.2% Orthophosphoric Acid UV Quantification in drug substance jocpr.comjocpr.com
p-Toluenesulfonic Acid Monohydrate Cogent Phenyl Hydride™ (75 x 4.6mm, 4µm) Isocratic: 15% Acetonitrile, 85% DI Water with 0.1% Formic Acid UV @ 210nm Rapid analysis mtc-usa.com
Benzenesulfonic acid, p-Toluenesulfonic acid Amaze TR mixed-mode (anion/cation-exchange & RP) Acetonitrile and buffer Not specified Separation of hydrophilic acids helixchrom.com
p-Toluenesulfonic Acid, Pyrimethamine SeQuant® ZIC-HILIC (150 x 4.6 mm, 5 μm) Isocratic: 90% Acetonitrile, 10% Ammonium acetate UV @ 254 nm HILIC separation sigmaaldrich.com

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. While sulfonic acids themselves are non-volatile, they can be analyzed by GC after conversion into more volatile derivatives. oup.comacs.org This approach is particularly useful for determining the isomeric distribution (ortho, meta, para) of toluenesulfonic acid. oup.comresearchgate.net

A common derivatization procedure involves converting the toluenesulfonic acid isomers into their corresponding sulfonyl chlorides or ethyl esters. oup.comresearchgate.net For example, the reaction with thionyl chloride in the presence of dimethylformamide converts the acids to sulfonyl chlorides. oup.com Alternatively, reaction with triethyl orthoformate can yield the ethyl esters. researchgate.net

Once derivatized, the mixture can be injected into the gas chromatograph for separation and quantification. The separation is typically performed on a capillary column with a suitable stationary phase, such as OV-210 or polyphenyl ether. researchgate.net The method provides a rapid and reasonably accurate means of quantifying the ortho and para isomers. oup.com

Table 5: GC Method for Toluenesulfonic Acid Isomer Analysis

Derivatization Method Column Stationary Phase Column Temperature Application Reference
Conversion to sulfonyl chlorides 20% Dow Corning high vacuum grease on Chromosorb W 155° C Quantitative determination of ortho and para isomers oup.com

Table 6: List of Chemical Compounds Mentioned

Compound Name
This compound
p-Toluenesulfonic acid
Ethyl p-toluenesulfonate
Methyl p-toluenesulfonate
p-Toluenesulfonic acid monohydrate
Perindopril tert-Butylamine
Acetonitrile
Formic Acid
Orthophosphoric acid
Benzenesulfonic acid
Pyrimethamine
Ammonium acetate
n-Butylbenzene
Carbon tetrachloride
Thionyl chloride
Dimethylformamide
Triethyl orthoformate
o-Toluenesulfonamide
p-Toluenesulfonamide
p-Toluenesulfonylurea
Gliclazide
Isopropyl p-toluenesulfonate
Isopropyl palmitate
Isopropyl myristate
Aprepitant
Methanol
Ethanol (B145695)
Propanol
Dioxane

Advanced Applications and Emerging Research Areas

Role in Sustainable and Green Chemistry Approaches

While extensive research highlights the role of related compounds like p-toluenesulfonic acid in green chemistry, specific studies detailing the applications of p-toluenesulfinic acid within sustainable and green frameworks are not widely available in the current body of scientific literature. The principles of green chemistry suggest that its function as a mild acid catalyst could be advantageous, potentially replacing stronger and more hazardous acids in certain applications. However, dedicated research to explore and validate its role in developing environmentally benign synthetic methodologies is an area that remains to be more thoroughly investigated.

Development of Novel Catalytic Systems Based on this compound

This compound is recognized for its utility as a mild acid catalyst in several organic transformations. Its catalytic activity is being explored in the development of new synthetic methods that are efficient and selective.

Detailed research findings indicate its application in:

Multicomponent Reactions: this compound has been employed as a catalyst in Ugi-type multicomponent reactions. These reactions are powerful tools for building molecular complexity in a single step, and the use of this compound facilitates the synthesis of complex molecules like α-amino amides and amidines.

Esterification: The compound serves as an effective catalyst for the synthesis of esters, such as ethyl esters, from carboxylic acids and alcohols.

Synthesis of Sulfur-Containing Compounds: It acts as a catalyst in the preparation of various sulfones, including alkyl, vinyl, and allyl sulfones, as well as in the synthesis of chiral sulfoxides, which are valuable intermediates in asymmetric synthesis.

The catalytic applications are summarized in the table below.

Catalytic ApplicationReactantsProductsReference
Ugi-Type ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Amino Amides / AmidinesGeneral Knowledge
EsterificationCarboxylic Acids, AlcoholsEsters (e.g., Ethyl Esters)General Knowledge
Sulfone Synthesis---Alkyl, Vinyl, Allyl SulfonesGeneral Knowledge
Chiral Sulfoxide (B87167) Synthesis---Chiral SulfoxidesGeneral Knowledge

Advanced Materials Synthesis Incorporating this compound Derivatives

This compound is a critical starting material for a variety of derivatives that are, in turn, used in the synthesis of more complex molecules and materials. The primary derivatives include p-toluenesulfinate esters and p-toluenesulfinamides, which serve as versatile intermediates.

The synthesis of these key derivatives often requires the activation of this compound. Research has identified several effective activating agents and methodologies:

Carbodiimides: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) and N,N′-dicyclohexylcarbodiimide (DCC) are used to facilitate the condensation of this compound with alcohols or amines to form sulfinate esters and sulfinamides, respectively. The use of EDC-HCl has been noted for its high selectivity in forming the target sulfinate esters.

1,1'-Carbonyldiimidazole (B1668759) (CDI): A newer methodology involves the reaction of this compound with CDI. This combination forms a putative N-p-toluenesulfinylimidazole intermediate in situ, which readily reacts with a range of primary, secondary, and tertiary alcohols, as well as phenols, to produce the corresponding sulfinate esters in good to excellent yields.

Other Activating Agents: Other reagents like thionyl chloride, cyanuric chloride, and methanesulfonyl chloride have also been explored for activation. However, these can sometimes lead to the formation of byproducts, such as sulfones or methanesulfonates, affecting the chemoselectivity of the reaction.

The table below compares different activating agents for the synthesis of p-toluenesulfinate esters.

Activating AgentSubstratesProductsKey Findings
EDC-HClThis compound, Alcohols/AminesSulfinate Esters / SulfinamidesHighly selective formation of target esters.
CDIThis compound, Alcohols/PhenolsSulfinate Esters / Aryl EstersForms a reactive intermediate in situ; good to excellent yields.
Cyanuric ChlorideThis compound, AlcoholsSulfinate Esters, SulfonesLeads to the formation of sulfone byproducts.
Methanesulfonyl ChlorideThis compound, AlcoholsSulfinate Esters, MethanesulfonatesResults in a mixture of products.

Furthermore, this compound has been noted for its role in polymerization, where its presence can lead to very fast polymerization kinetics, suggesting potential applications in the synthesis of novel polymers and advanced materials.

Future Perspectives in this compound Research

The field of this compound research holds potential for significant growth. While current applications are primarily centered on its role as a synthetic intermediate and a mild catalyst, future research could expand into several promising areas. The development of more sustainable synthetic methods using this compound as a catalyst, the design of novel polymers based on its derivatives, and the exploration of its role in creating new functional materials are all foreseeable avenues for investigation. As the demand for specialized chemicals and advanced materials grows, the versatility of this compound and its derivatives will likely drive further innovation and discovery in chemical science.

Q & A

Q. What are the standard laboratory protocols for synthesizing p-toluenesulfinic acid with high purity?

Methodological Answer: A widely cited synthesis involves dissolving sodium p-toluenesulfinate in water, acidifying with concentrated HCl, and extracting with tert-butyl methyl ether (TBME). The organic layer is concentrated, and crystallization in heptane yields p-toluenesulfinic acid with 85–91% purity. Critical factors include stoichiometric control of HCl and solvent removal efficiency during rotary evaporation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources. Electrostatic buildup must be mitigated during transfer .
  • Spill Management : Collect spilled material via vacuum or sweeping, and dispose in approved chemical waste containers .

Q. How can researchers quantify this compound in complex mixtures?

Methodological Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended. Prepare calibration standards using p-toluenesulfinic acid dissolved in water or methanol. For mixtures containing sulfonamide derivatives, gradient elution with acetonitrile/water (0.1% TFA) improves resolution .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability testing should include:

  • Acidic conditions (pH < 2) : Monitor decomposition via TLC or NMR over 24–48 hours at 25°C.
  • Basic conditions (pH > 10) : Rapid oxidation to sulfonic acids may occur; use argon purging to stabilize.
  • Thermal stability : Store below 25°C; avoid prolonged exposure to >80°C to prevent sulfone formation .

Advanced Research Questions

Q. How can this compound be utilized in electrochemical sensor development?

Methodological Answer: p-Toluenesulfinic acid enhances electron transfer in carbon-based electrodes. For chloramphenicol detection, modify ZnO/MWCNT nanocomposites with p-toluenesulfinic acid via drop-casting. Cyclic voltammetry in PBS (pH 7.4) shows linear response (0.1–100 µM) with LOD ~0.03 µM. Validate selectivity against interferents like ascorbic acid .

Q. What role does this compound play in isomerizing polyunsaturated fatty acids (PUFAs)?

Methodological Answer: In EPA/DHA isomerization, p-toluenesulfinic acid acts as a radical initiator under mild heating (40–60°C). Reaction progress is tracked via silver-ion HPLC (SP-2560 column) with hexane/acetone (99:1) eluent. Mono- and di-trans isomers are isolated with >90% purity .

Q. How can researchers resolve contradictions in reported decomposition products of this compound?

Methodological Answer: Discrepancies in decomposition data (e.g., sulfur oxides vs. sulfones) arise from reaction conditions. To clarify:

  • Thermogravimetric analysis (TGA) : Heat samples at 5°C/min under N₂ to identify volatile byproducts.
  • GC-MS : Detect sulfur oxides (m/z 64, 80) and aromatic intermediates (e.g., toluene derivatives) .

Q. What strategies optimize this compound’s catalytic efficiency in organic synthesis?

Methodological Answer:

  • Co-catalysts : Pair with chlorotrimethylsilane (TMSCl) to activate substrates in acetonitrile/toluene mixtures.
  • Microwave-assisted reactions : Reduce reaction times by 50% (e.g., from 4 hr to 2 hr) while maintaining yields >85% .

Q. How does this compound interact with gamma-globulins in biochemical assays?

Methodological Answer: In historical serological tests, p-toluenesulfinic acid precipitated gamma-globulins at pH 4–5. Modern applications use turbidimetric assays: mix serum samples with 0.1 M acid in acetate buffer and measure absorbance at 600 nm. Calibrate with IgG standards .

Contradictions and Limitations

Q. Why do safety data sheets (SDS) lack comprehensive toxicological data for this compound?

Analysis: SDS from Combi-Blocks and MedChemExpress note incomplete toxicological profiles due to limited regulatory requirements for research-grade chemicals. Mitigate risks by:

  • In vitro testing : Use HepG2 cells for acute toxicity screening (IC₅₀ assays).
  • Environmental precautions : Treat waste with activated charcoal before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.